

Application Notes and Protocols: Diethyl D-(-)tartrate in the Synthesis of Oseltamivir

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Compound of Interest		
Compound Name:	Diethyl D-(-)-tartrate	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the antiviral drug Oseltamivir (Tamiflu®) utilizing an azide-free route starting from the inexpensive and readily available chiral building block, **Diethyl D-(-)-tartrate**. This synthetic pathway offers a practical and safer alternative to the traditional synthesis that relies on (-)-shikimic acid and involves the use of potentially hazardous azide reagents.

The core of this synthesis involves two key transformations: an asymmetric aza-Henry (nitro-Mannich) reaction to establish the crucial stereochemistry, followed by a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring of Oseltamivir.[1][2] The entire synthesis is accomplished in 11 steps.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Oseltamivir from **Diethyl D-(-)-tartrate**, providing a step-by-step overview of the reaction yields.



Step	Reaction	Product	Yield (%)
1	Swern Oxidation	Aldehyde Intermediate	~95%
2	Condensation	N-Sulfinylimine	98%
3	Asymmetric Aza- Henry Reaction	Nitroalkane	95%
4	Acetal Deprotection	Diol	96%
5	Oxidative Cleavage	Aldehyde	92%
6	Horner-Wadsworth- Emmons Reaction	α,β-Unsaturated Ester	89%
7	Domino Nitro- Michael/Horner- Wadsworth-Emmons Reaction	Cyclohexene Derivative	75%
8	Michael Addition	Thiol Adduct	98%
9	Nitro Group Reduction	Amine	-
10	Thiol Elimination and Amine Protection	Protected Oseltamivir	82% (over 3 steps)
11	Deprotection	Oseltamivir	-

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of Oseltamivir from **Diethyl D- (-)-tartrate** are provided below.

Protocol 1: Asymmetric Aza-Henry (Nitro-Mannich) Reaction[1]

This crucial step establishes the stereochemistry at two contiguous carbon centers.

Materials:



- Chiral N-sulfinylimine (derived from Diethyl D-(-)-tartrate)
- Nitromethane
- · Tetrabutylammonium fluoride (TBAF), 1 M in THF
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of the chiral N-sulfinylimine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add nitromethane (10.0 eq).
- Slowly add TBAF (1.0 M in THF, 1.1 eq) dropwise to the reaction mixture.
- Stir the mixture at -78 °C for 6 hours.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired nitroalkane.

Protocol 2: Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction[1]



This tandem reaction sequence efficiently constructs the functionalized cyclohexene core of Oseltamivir.

Materials:

- Nitroalkane (from Protocol 1)
- α,β-Unsaturated ester phosphonate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous Acetonitrile (MeCN)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

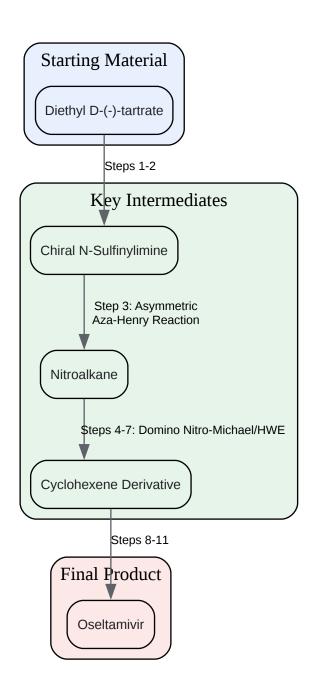
Procedure:

- To a solution of the nitroalkane (1.0 eq) and the α , β -unsaturated ester phosphonate (1.2 eq) in anhydrous acetonitrile at 0 °C, add DBU (1.5 eq) dropwise.
- Stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the cyclohexene derivative.



Visualizations Synthetic Workflow

The following diagram illustrates the overall synthetic route from **Diethyl D-(-)-tartrate** to Oseltamivir.



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Caption: Overall synthetic workflow for Oseltamivir from **Diethyl D-(-)-tartrate**.



Logical Relationship of Key Reactions

This diagram outlines the logical progression of the key chemical transformations.



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Caption: Logical flow of key reactions in the azide-free Oseltamivir synthesis.

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